N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
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Overview
Description
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a nitrobenzamide moiety, and a pyrimidinyl ring, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of 4,6-dimethyl-2-pyrimidinylamine through the reaction of appropriate precursors under controlled conditions.
Sulfonylation: The pyrimidinyl intermediate is then subjected to sulfonylation using sulfonyl chloride derivatives to form the sulfonamide linkage.
Coupling with Nitrobenzamide: The final step involves coupling the sulfonamide intermediate with 3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidinyl ring.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Typical nucleophiles used include amines and thiols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted sulfonamides.
Oxidation: Oxidation products include carboxylic acids or ketones, depending on the reaction conditions.
Scientific Research Applications
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of sulfonamide-sensitive enzymes, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to cell growth and metabolism, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide
Uniqueness
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S/c1-12-10-13(2)21-19(20-12)23-30(28,29)17-8-6-15(7-9-17)22-18(25)14-4-3-5-16(11-14)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVHWCACAVGLMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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